molecular formula C8H7F2I B6222270 1-ethyl-3,5-difluoro-2-iodobenzene CAS No. 2706203-81-6

1-ethyl-3,5-difluoro-2-iodobenzene

Cat. No.: B6222270
CAS No.: 2706203-81-6
M. Wt: 268
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Description

1-ethyl-3,5-difluoro-2-iodobenzene is an organic compound with the molecular formula C8H7F2I It is a derivative of iodobenzene, where the benzene ring is substituted with an ethyl group at the 1-position, and fluorine atoms at the 3 and 5 positions

Preparation Methods

The synthesis of 1-ethyl-3,5-difluoro-2-iodobenzene typically involves the iodination of a difluorobenzene derivative. One common method is the reaction of 1-ethyl-3,5-difluorobenzene with iodine in the presence of an oxidizing agent such as nitric acid. The reaction conditions often require refluxing the mixture to ensure complete iodination. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-ethyl-3,5-difluoro-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodo derivatives or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in metal-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other organic molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

1-ethyl-3,5-difluoro-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, potentially leading to new drugs or therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-ethyl-3,5-difluoro-2-iodobenzene exerts its effects depends on the specific reactions it undergoes. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps. The molecular targets and pathways involved are typically related to the catalytic cycles of the metal catalysts used in these reactions.

Comparison with Similar Compounds

1-ethyl-3,5-difluoro-2-iodobenzene can be compared with other similar compounds such as:

    Iodobenzene: The simplest aryl iodide, consisting of a benzene ring with a single iodine atom.

    1,3-Difluoro-2-iodobenzene: A similar compound with fluorine atoms at the 1 and 3 positions instead of 3 and 5.

    2,5-Difluoroiodobenzene: Another related compound with fluorine atoms at the 2 and 5 positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications.

Properties

CAS No.

2706203-81-6

Molecular Formula

C8H7F2I

Molecular Weight

268

Purity

95

Origin of Product

United States

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